molecular formula C13H17ClN2O6S B3830683 2-(propoxycarbonylamino)ethyl N-(4-chlorophenyl)sulfonylcarbamate

2-(propoxycarbonylamino)ethyl N-(4-chlorophenyl)sulfonylcarbamate

Cat. No.: B3830683
M. Wt: 364.80 g/mol
InChI Key: LGRUVTUKUKOXEE-UHFFFAOYSA-N
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Description

2-(propoxycarbonylamino)ethyl N-(4-chlorophenyl)sulfonylcarbamate is a synthetic organic compound that belongs to the class of sulfonylcarbamates. These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science. The presence of both carbamate and sulfonyl groups in its structure makes it a versatile molecule with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propoxycarbonylamino)ethyl N-(4-chlorophenyl)sulfonylcarbamate typically involves a multi-step process. One common method includes the reaction of 2-(propoxycarbonylamino)ethylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the large-scale synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

2-(propoxycarbonylamino)ethyl N-(4-chlorophenyl)sulfonylcarbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Hydrolysis: Amine and carbon dioxide.

    Nucleophilic Substitution: Substituted sulfonyl derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

2-(propoxycarbonylamino)ethyl N-(4-chlorophenyl)sulfonylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(propoxycarbonylamino)ethyl N-(4-chlorophenyl)sulfonylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)sulfonylcarbamate: Lacks the 2-(propoxycarbonylamino)ethyl group, making it less versatile in terms of chemical reactivity.

    2-(propoxycarbonylamino)ethyl carbamate: Lacks the sulfonyl group, reducing its potential for enzyme inhibition.

    4-chlorophenylsulfonylcarbamate: Similar structure but different functional groups, leading to varied chemical and biological properties.

Uniqueness

2-(propoxycarbonylamino)ethyl N-(4-chlorophenyl)sulfonylcarbamate is unique due to the presence of both carbamate and sulfonyl groups, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-(propoxycarbonylamino)ethyl N-(4-chlorophenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O6S/c1-2-8-21-12(17)15-7-9-22-13(18)16-23(19,20)11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRUVTUKUKOXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NCCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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